

In-Depth Technical Guide: 5-Bromo-7-chloro-1H-indazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-7-chloro-1H-indazole**

Cat. No.: **B1287211**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-7-chloro-1H-indazole**, with a focus on its molecular weight. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and scientific research.

Chemical Identity and Properties

5-Bromo-7-chloro-1H-indazole is a heterocyclic aromatic organic compound. Its structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring, which is further substituted with bromine and chlorine atoms.

Molecular Structure and Formula

The molecular formula for **5-Bromo-7-chloro-1H-indazole** has been identified as $C_7H_4BrClN_2$.
[1][2] This formula is crucial for determining the molecular weight and understanding the stoichiometry of reactions involving this compound.

Molecular Weight

The molecular weight of **5-Bromo-7-chloro-1H-indazole** is a fundamental physical property. Based on its molecular formula, the calculated and experimentally verified molecular weight is 231.48 g/mol .[1][2]

The calculation of the molecular weight is based on the standard atomic weights of its constituent elements:

- Carbon (C): Approximately 12.011 g/mol [3][4]
- Hydrogen (H): Approximately 1.008 g/mol [5][6]
- Bromine (Br): Approximately 79.904 g/mol [7][8]
- Chlorine (Cl): Approximately 35.453 g/mol [9][10]
- Nitrogen (N): Approximately 14.007 g/mol [11][12]

The molecular weight is calculated as follows:

$(7 \times \text{Atomic Weight of Carbon}) + (4 \times \text{Atomic Weight of Hydrogen}) + (1 \times \text{Atomic Weight of Bromine}) + (1 \times \text{Atomic Weight of Chlorine}) + (2 \times \text{Atomic Weight of Nitrogen})$

$$(7 \times 12.011) + (4 \times 1.008) + (1 \times 79.904) + (1 \times 35.453) + (2 \times 14.007) = 231.48 \text{ g/mol}$$

This workflow for calculating the molecular weight is illustrated in the diagram below.

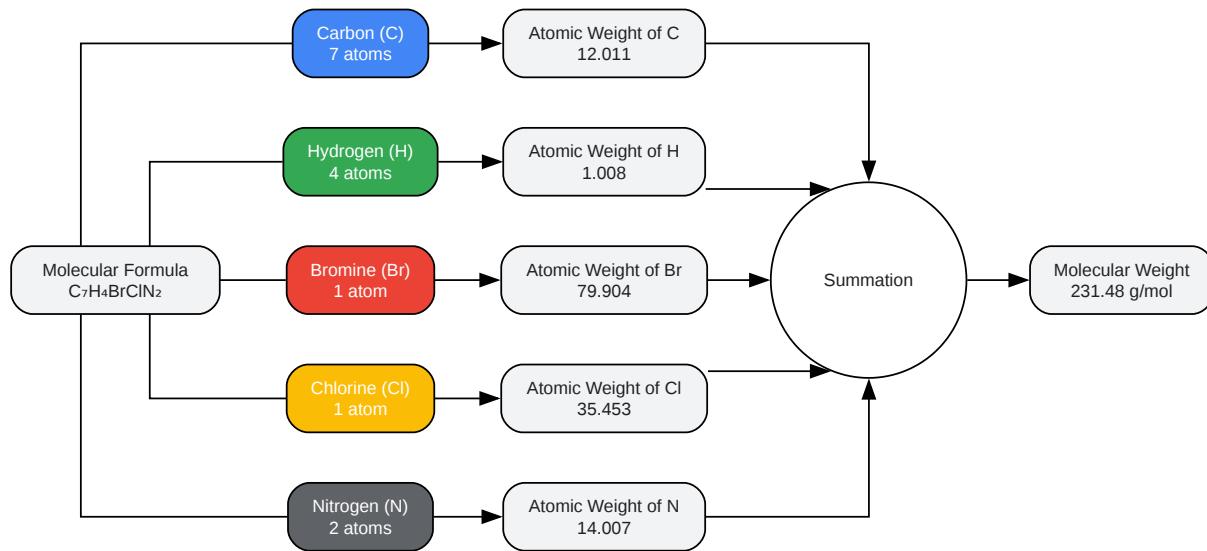
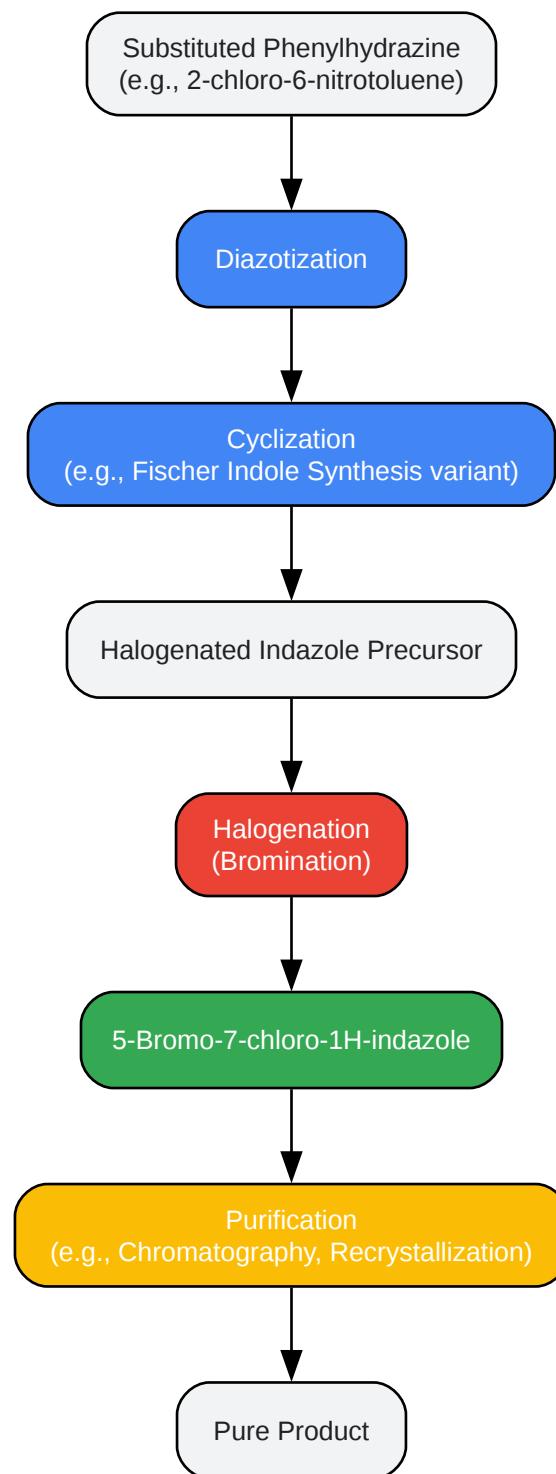

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Molecular Weight Calculation.

Quantitative Data Summary


The following table summarizes the key quantitative data for **5-Bromo-7-chloro-1H-indazole**.

Property	Value	Reference
Molecular Formula	<chem>C7H4BrClN2</chem>	[1] [2]
Molecular Weight	231.48 g/mol	[1] [2]
CAS Number	635712-44-6	[1] [2]

Further physical properties such as melting point, boiling point, and solubility would require experimental determination and are not readily available in public literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Bromo-7-chloro-1H-indazole** are proprietary to chemical manufacturers and are not publicly disclosed. However, a general synthetic approach for similar halogenated indazoles often involves the following conceptual steps, illustrated in the diagram below. It is important to note that this is a generalized workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of **5-Bromo-7-chloro-1H-indazole**.

[Click to download full resolution via product page](#)

Diagram 2: Generalized Synthetic Workflow.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in a safe

and controlled environment by trained professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. CAS 635712-44-6 | 5-Bromo-7-chloro-1H-indazole - Synblock [synblock.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. Bromine - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chlorineinstitute.org [chlorineinstitute.org]
- 10. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 11. Nitrogen - Wikipedia [en.wikipedia.org]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-7-chloro-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287211#molecular-weight-of-5-bromo-7-chloro-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com